molecular formula C11H11N3O4S B6195973 1-methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 2354441-08-8

1-methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B6195973
CAS No.: 2354441-08-8
M. Wt: 281.3
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both sulfonamide and carboxylic acid functional groups imparts unique chemical properties to this molecule.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylate derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

1-Methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The pyrazole ring can interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

  • 1-Phenyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid
  • 1-Methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylic acid
  • 1-Methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid

Uniqueness: 1-Methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of the carboxylic acid group on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs .

Properties

CAS No.

2354441-08-8

Molecular Formula

C11H11N3O4S

Molecular Weight

281.3

Purity

95

Origin of Product

United States

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